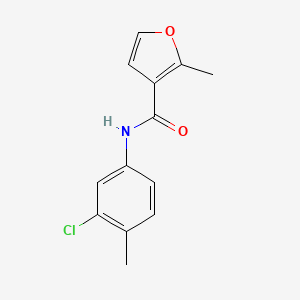

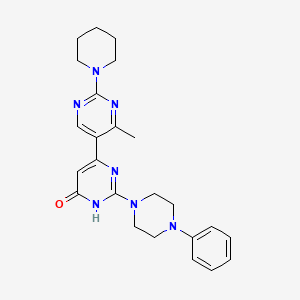

![molecular formula C17H23FN2O3 B5970763 tert-butyl 2-{[(4-fluorobenzyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5970763.png)

tert-butyl 2-{[(4-fluorobenzyl)amino]carbonyl}-1-pyrrolidinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of pyrrolidine, which is a cyclic secondary amine. It has a carbonyl group attached to the nitrogen of the pyrrolidine ring, suggesting it’s a type of amide. The presence of the tert-butyl group indicates it’s a tertiary amide .

Synthesis Analysis

While specific synthesis methods for this compound aren’t available, similar compounds are often synthesized through condensation reactions. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized through condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids .Mechanism of Action

Target of Action

Similar compounds have been used as intermediates in the synthesis of various organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These compounds have shown a wide spectrum of biological activities .

Mode of Action

It’s likely that the compound interacts with its targets through the formation of hydrogen bonds and adjustment of molecular physicochemical properties .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways due to their wide spectrum of biological activities .

Result of Action

Similar compounds have shown a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl 2-{[(4-fluorobenzyl)amino]carbonyl}-1-pyrrolidinecarboxylate in lab experiments include its high potency, selectivity, and specificity for the MDM2-p53 interaction. It is also relatively easy to synthesize and purify. However, one limitation is that it may not be suitable for in vivo studies due to its poor solubility and bioavailability.

Future Directions

There are several future directions for the use of tert-butyl 2-{[(4-fluorobenzyl)amino]carbonyl}-1-pyrrolidinecarboxylate in scientific research. One direction is to optimize its chemical structure to improve its potency and pharmacokinetic properties. Another direction is to investigate its potential as a therapeutic agent for the treatment of cancer. It may also be useful for the development of diagnostic tools for cancer detection and monitoring. Finally, it may have applications in other fields, such as neuroscience and immunology, where protein-protein interactions play a critical role.

Synthesis Methods

The synthesis of tert-butyl 2-{[(4-fluorobenzyl)amino]carbonyl}-1-pyrrolidinecarboxylate involves the reaction of tert-butyl 2-(bromomethyl)-1-pyrrolidinecarboxylate with 4-fluorobenzylamine in the presence of a base. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization to obtain pure this compound.

Scientific Research Applications

Tert-butyl 2-{[(4-fluorobenzyl)amino]carbonyl}-1-pyrrolidinecarboxylate is widely used in scientific research as a tool compound. It has been reported to act as an inhibitor of the protein-protein interaction between MDM2 and p53. This interaction is known to be involved in the regulation of the tumor suppressor protein p53, which is frequently mutated in various types of cancer. Therefore, this compound is a potential lead compound for the development of anti-cancer drugs.

Properties

IUPAC Name |

tert-butyl 2-[(4-fluorophenyl)methylcarbamoyl]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-10-4-5-14(20)15(21)19-11-12-6-8-13(18)9-7-12/h6-9,14H,4-5,10-11H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNWBTJHCGBNLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)NCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(3-cyclohexylpropanoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5970690.png)

![N-({1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B5970711.png)

![N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5970713.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxamide](/img/structure/B5970714.png)

![1-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5970735.png)

![1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5970750.png)

![2-[(4-butylphenyl)hydrazono]-N-(2-chlorophenyl)-3-oxobutanamide](/img/structure/B5970756.png)

![1-[(2E)-2-methyl-2-buten-1-yl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5970772.png)

![5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5970780.png)